molecular formula C11H10N2O2 B022912 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 105994-75-0

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B022912
M. Wt: 202.21 g/mol
InChI Key: MXGOKNNGBUOAGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid involves a cyclocondensation reaction starting from ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. Basic hydrolysis of the resultant 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate yields the target carboxylic acid. This method provides a straightforward approach to synthesizing the compound with high purity and yield (Viveka et al., 2016).

Molecular Structure Analysis

The molecular structure of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid has been extensively studied using spectroscopic and theoretical methods. Spectroscopic analyses, including 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction, have provided detailed insights into its molecular geometry, confirming its crystalline form in the monoclinic system with specific space group characteristics. Density functional theory (DFT) calculations further support these findings, offering a comprehensive understanding of the electronic and structural properties of the molecule (Viveka et al., 2016).

Chemical Reactions and Properties

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid participates in various chemical reactions, demonstrating its reactivity and functional versatility. Its carboxylic acid group allows for derivative formation, including esters and amides, facilitating its application in synthesizing biologically active compounds. Moreover, the presence of the pyrazole core offers potential sites for further functionalization, expanding its utility in medicinal chemistry and material science.

Physical Properties Analysis

The physical properties of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, such as solubility, melting point, and crystallinity, are crucial for its practical applications. These properties are influenced by its molecular structure and intermolecular interactions, including hydrogen bonding and π-π stacking, which have been elucidated through crystallographic studies. Such analyses are vital for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, including acidity, reactivity, and stability, are defined by its functional groups. The carboxylic acid moiety, in particular, plays a significant role in its chemical behavior, affecting its reactions with bases, nucleophiles, and electrophiles. These properties are essential for designing reaction pathways and for the compound's incorporation into larger molecules or complexes in synthetic chemistry.

For more comprehensive insights and detailed studies on 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, including its synthesis, molecular structure, and chemical properties, the research articles by Viveka et al. (2016) provide a thorough examination (Viveka et al., 2016).

Scientific Research Applications

  • Pharmaceutical and Therapeutic Applications:

    • Biologically important pyrazole-4-carboxylic acid derivatives, including 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, have potential therapeutic applications (Viveka et al., 2016).
    • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a novel pyrazole ester, shows promise in pharmaceuticals and nutraceuticals (Viveka et al., 2016).
    • 3-Phenyl-1H-pyrazole derivatives, including 1-methyl-5-phenyl variants, have potential as small molecular inhibitors for anticancer therapy (Xiaobo Liu et al., 2017).
  • Antibacterial and Antifungal Applications:

    • Certain pyrazole derivatives demonstrate effective antibacterial properties (Maqbool et al., 2014).
    • Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit moderate to excellent antifungal activity against phytopathogenic fungi (Du et al., 2015).
  • Material Science and Chemistry Applications:

    • N-Substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates are potential optical limiting materials for applications in lasers (Chandrakantha et al., 2013).
    • Pyrazole-dicarboxylate acid derivatives can form mononuclear CuII/CoII coordination complexes, resulting in hydrogen-bonded networks (Radi et al., 2015).
  • Analgesic and Anti-inflammatory Properties:

    • 1-Phenyl-1H-pyrazole derivatives have shown strong anti-inflammatory, analgesic, and antipyretic activities (Menozzi et al., 1990).
    • Some pyrazole-4-carboxylic acid ethyl esters are new analgesic and anti-inflammatory agents with mild ulcerogenic potential (Gokulan et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methyl-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10(8-5-3-2-4-6-8)9(7-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGOKNNGBUOAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383696
Record name 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

105994-75-0
Record name 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RL Robey, CA Alt, EE Van Meter - Journal of heterocyclic …, 1997 - Wiley Online Library
The reactions of 4‐hydroxy‐5‐oximino‐3‐thiophenecarboxylates with hydrazine and substituted hydrazines have been investigated. The products of the reactions have been shown to …
Number of citations: 10 onlinelibrary.wiley.com
JD Bauman, D Patel, C Dharia… - Journal of medicinal …, 2013 - ACS Publications
… A small network of hydrogen-bonding interactions is formed between the carboxylate moiety of 9 (1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid) and Gln480 and Lys476, which is …
Number of citations: 84 pubs.acs.org

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